1-[(Dimethylamino)methyl]cyclopropanol
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Overview
Description
1-[(Dimethylamino)methyl]cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a dimethylaminomethyl group and a hydroxyl group.
Preparation Methods
The synthesis of 1-[(Dimethylamino)methyl]cyclopropanol typically involves the addition of a cyclopropanone solution to a tenfold excess of dimethylamine in dichloromethane (CH₂Cl₂). This reaction yields the desired compound as a liquid at room temperature, which is soluble in water and most common organic solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Dimethylamino)methyl]cyclopropanol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be displaced by common nucleophiles through an SNI type reaction involving the cyclopropaniminium ion as an intermediate.
Reactions with Ketene and Isocyanates: These reactions lead to the formation of transient cyclopropanone and derivatives of dimethylamine.
Isomerization: Upon prolonged standing or heating, the compound slowly isomerizes to N,N-dimethylpropionamide.
Common reagents used in these reactions include weak acids, which act as good catalysts for the displacement of the hydroxyl group, while mineral acids are less effective .
Scientific Research Applications
1-[(Dimethylamino)methyl]cyclopropanol has several applications in scientific research:
Organic Synthesis: It is used in Mannich-type reactions with anions or enols derived from C-H acidic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Material Science: It is used in the preparation of cyclopropanol derivatives, which have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]cyclopropanol involves the formation of a cyclopropaniminium ion intermediate during substitution reactions. This intermediate is stabilized by the nitrogen atom’s lone pair electrons, which can donate to the incipient cyclopropyl cation . This stabilization is crucial for the compound’s reactivity and its ability to undergo various chemical transformations.
Comparison with Similar Compounds
1-[(Dimethylamino)methyl]cyclopropanol can be compared with other cyclopropanol derivatives, such as:
Cyclopropanemethanol: Similar in structure but lacks the dimethylamino group, leading to different reactivity and applications.
Cyclopropanone: A highly reactive intermediate that can be formed transiently during reactions involving this compound.
The presence of the dimethylamino group in this compound imparts unique chemical properties, making it more versatile in organic synthesis and other applications.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-6(8)3-4-6/h8H,3-5H2,1-2H3 |
InChI Key |
BCEAVHXDEGAQCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CC1)O |
Origin of Product |
United States |
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